Cas no 131-02-2 (Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate)

Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate structure
131-02-2 structure
Nom du produit:Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate
Numéro CAS:131-02-2
Le MF:C23H28N2O5
Mégawatts:412.478826522827
CID:147461
PubChem ID:67228

Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate Propriétés chimiques et physiques

Nom et identifiant

    • 4H-Indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylicacid, 4a,5,7,8,13,13b,14,14a-octahydro-10,11-dimethoxy-4-methyl-, methyl ester,(4S,4aS,13bR,14aS)-
    • (-)-Reserpiline
    • 4H-Indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylicacid, 4a,5,7,8,13,13b,14,14a-octahydro-10,11-dimethoxy-4-methyl-, methyl
    • 4H-Indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylicacid, 4a,5,7,8,13,13b,14,14a-octahydro-10...
    • Elliptamine
    • methyl (3beta,19alpha,20alpha)-10,11-dimethoxy-19-methyl-16,17-didehydro-18-oxayohim
    • Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate
    • Methyl 16,17-didehydro-10,11-dimethoxy-19alpha-methyl-18-oxa-3beta,20alpha-yohimban-16-carboxylat
    • Oxayohimban-16-carboxylic acid, 16,17-didehydro-10,11-dimethoxy-19-methyl-, methyl ester, (3-beta,19-alpha,20-alpha)-
    • Reserpilin
    • Reserpiline
    • Einecs 205-005-3
    • (3β,20α)-16,17-Didehydro-19α-methyl-10,11-dimethoxy-18-oxayohimban-16-carboxylic acid methyl ester
    • (3β,20α)-16,17-Didehydro-10,11-dimethoxy-19α-methyl-18-oxayohimban-16-carboxylic acid methyl ester
    • CHEBI:135667
    • methyl (1R,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate
    • AKOS040753731
    • 131-02-2
    • NS00041576
    • Oxayohimban-16-carboxylic acid, 16,17-didehydro-10,11-dimethoxy-19-methyl-, methyl ester, (3.beta.,19.alpha.,20.alpha.)-
    • methyl (4S,4aS,13bR,14aS)-10,11-dimethoxy-4-methyl-4a,5,7,8,13,13b,14,14a-octahydro-4H-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate
    • SCHEMBL355882
    • RESERPILINE [WHO-DD]
    • UNII-C0N6EP99UK
    • RESERPILINE [MI]
    • methyl 10,11-dimethoxy-19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate
    • 4H-INDOLO(2,3-A)PYRANO(3,4-G)QUINOLIZINE-1-CARBOXYLIC ACID, 4A,5,7,8,13,13B,14,14A-OCTAHYDRO-10,11-DIMETHOXY-4-METHYL-, METHYL ESTER, (4S,4AS,13BR,14AS)-
    • DTXSID20927028
    • C0N6EP99UK
    • Q27275019
    • Piscine à noyau: InChI=1S/C23H28N2O5/c1-12-16-10-25-6-5-13-15-8-20(27-2)21(28-3)9-18(15)24-22(13)19(25)7-14(16)17(11-30-12)23(26)29-4/h8-9,11-12,14,16,19,24H,5-7,10H2,1-4H3/t12-,14-,16-,19+/m0/s1
    • La clé Inchi: FGWJRZQNNZVCHR-BCRCDCHUSA-N
    • Sourire: CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC

Propriétés calculées

  • Qualité précise: 412.19994
  • Masse isotopique unique: 412.19982200g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 6
  • Comptage des atomes lourds: 30
  • Nombre de liaisons rotatives: 4
  • Complexité: 699
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 4
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 73Ų
  • Le xlogp3: 2.7

Propriétés expérimentales

  • Couleur / forme: No data avaiable
  • Dense: 1.3±0.1 g/cm3
  • Point d'ébullition: 569.9±50.0 °C at 760 mmHg
  • Point d'éclair: 298.4±30.1 °C
  • Le PSA: 73.02
  • Pression de vapeur: 0.0±1.6 mmHg at 25°C
  • Rotation spécifique: D20 -38° (ethanol); -14° (c = 1.5 in pyridine); -12° (c = 1.7 in chloroform)

Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate Informations de sécurité

  • Mot signal:warning
  • Description des dangers: H303+H313+H333
  • Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
  • Numéro de transport des marchandises dangereuses:1544
  • Instructions de sécurité: H303+H313+H333
  • Niveau de danger:6.1(b)
  • Groupe d'emballage:III
  • Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
1PlusChem
1P009IAC-5mg
methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate
131-02-2 ≥95%
5mg
$959.00 2023-12-22
BioAustralis
BIA-R1946-5mg
Reserpiline
131-02-2 >95% by HPLC
5mg
$895.00 2024-07-19
BioAustralis
BIA-R1946-5 mg
Reserpiline
131-02-2 >95%byHPLC
5mg
$816.00 2023-08-11
BioAustralis
BIA-R1946-1 mg
Reserpiline
131-02-2 >95%byHPLC
1mg
$233.00 2023-08-11
BioAustralis
BIA-R1946-1mg
Reserpiline
131-02-2 >95% by HPLC
1mg
$255.00 2024-07-19
A2B Chem LLC
AE42804-1mg
Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate
131-02-2 ≥95%
1mg
$188.00 2024-04-20
TRC
M451310-1mg
Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate
131-02-2
1mg
$ 50.00 2022-06-03
TRC
M451310-2mg
Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate
131-02-2
2mg
$ 65.00 2022-06-03
TRC
M451310-10mg
Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate
131-02-2
10mg
$ 135.00 2022-06-03
A2B Chem LLC
AE42804-5mg
Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate
131-02-2 ≥95%
5mg
$740.00 2024-04-20

Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate Littérature connexe

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